Hexanoyl-CoA

Description

Propriétés

Numéro CAS |

5060-32-2 |

|---|---|

Formule moléculaire |

C27H46N7O17P3S |

Poids moléculaire |

865.7 g/mol |

Nom IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexanethioate |

InChI |

InChI=1S/C27H46N7O17P3S/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/t16-,20-,21-,22+,26-/m1/s1 |

Clé InChI |

OEXFMSFODMQEPE-HDRQGHTBSA-N |

SMILES isomérique |

CCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canonique |

CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Autres numéros CAS |

5060-32-2 |

Description physique |

Solid |

Synonymes |

coenzyme A, hexanoyl- hexanoyl-CoA hexanoyl-coenzyme A |

Origine du produit |

United States |

Foundational & Exploratory

The Pivotal Role of Hexanoyl-CoA in Cellular Metabolism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Hexanoyl-CoA, a medium-chain fatty acyl-CoA, occupies a critical juncture in cellular metabolism. While often overshadowed by its shorter and longer-chain counterparts, this six-carbon thioester is an essential intermediate and precursor in a diverse array of biochemical pathways, spanning from energy production in mammals to the synthesis of specialized metabolites in plants. This technical guide provides an in-depth exploration of the multifaceted functions of this compound, detailing its involvement in key metabolic processes, presenting quantitative data, outlining experimental methodologies for its study, and illustrating its role in cellular signaling.

Core Metabolic Functions of this compound

This compound is primarily recognized for its roles in fatty acid metabolism, where it serves as both a substrate for degradation and a building block for synthesis. Its functions are highly dependent on the organism, cellular compartment, and the prevailing metabolic state.

Fatty Acid β-Oxidation

In eukaryotes, the catabolism of fatty acids occurs predominantly within the mitochondria through a process known as β-oxidation.[1][2] This pathway systematically shortens fatty acyl-CoA molecules by two-carbon units, generating acetyl-CoA, NADH, and FADH2, which are subsequently used for ATP production.[1][3][4] this compound is a key intermediate in the β-oxidation of longer-chain fatty acids. For instance, the breakdown of octanoyl-CoA (an eight-carbon fatty acyl-CoA) proceeds through one round of β-oxidation to yield this compound and acetyl-CoA.[5] This this compound then undergoes further rounds of β-oxidation to be completely metabolized.[1] The process involves a series of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis.

Reverse β-Oxidation (rBOX) Pathway

In certain microorganisms, particularly in the context of metabolic engineering, the β-oxidation pathway can be run in reverse, a process termed the reverse β-oxidation (rBOX) pathway.[6][7][8] This synthetic pathway is a highly efficient means of elongating short-chain acyl-CoAs to produce medium- and long-chain fatty acids and their derivatives, which are valuable biofuels and platform chemicals.[8] In engineered Saccharomyces cerevisiae, the rBOX pathway has been successfully implemented to produce hexanoic acid, with this compound being a key intermediate.[2][9] The pathway starts with the condensation of two acetyl-CoA molecules and proceeds through successive rounds of reduction, dehydration, and a second reduction to elongate the acyl-CoA chain.[8]

Precursor for Specialized Metabolites

One of the most well-characterized roles of this compound is as a specific precursor in the biosynthesis of cannabinoids in Cannabis sativa.[10][11][12][13][14] In the glandular trichomes of the plant, this compound serves as the starter unit for the synthesis of olivetolic acid, a key precursor to major cannabinoids like THC and CBD.[3][12][15] The enzyme olivetol (B132274) synthase catalyzes the condensation of one molecule of this compound with three molecules of malonyl-CoA to initiate this pathway.[10] The availability of this compound is a critical determinant of cannabinoid yield.[10]

Role in Protein Acylation and Signaling

Emerging evidence points to the role of acyl-CoAs in post-translational modifications of proteins, a process known as acylation.[13][16] This modification can alter a protein's function, localization, and stability.[13] A notable example involving a medium-chain acyl-CoA is the acylation of the hormone ghrelin. The enzyme ghrelin O-acyltransferase (GOAT) catalyzes the attachment of an octanoyl group to a serine residue on proghrelin, a modification essential for its biological activity.[15][17][18][19][20] Interestingly, studies have shown that GOAT has a preference for n-hexanoyl-CoA over n-octanoyl-CoA as an acyl donor in vitro.[4][20][21] Acylated ghrelin plays a crucial role in appetite stimulation, growth hormone release, and other metabolic and neuroendocrine signaling pathways.[11][17][18][19][22] While direct evidence for widespread protein hexanoylation is still developing, the formation of N-(hexanoyl)ethanolamine from the reaction of lipid peroxidation products with phosphatidylethanolamine (B1630911) suggests that hexanoyl modifications can occur.[23]

Quantitative Data on this compound and Related Enzymes

The cellular concentration and the kinetic parameters of enzymes that metabolize this compound are crucial for understanding its metabolic flux and regulatory significance.

| Parameter | Value | Organism/System | Measurement Method | Reference |

| Cellular Concentration | ||||

| This compound | 15.5 pmol/g fresh weight | Cannabis sativa (female hemp flowers) | LC-MS/MS | [10][11][13][14] |

| Enzyme Kinetics | ||||

| Ghrelin O-acyltransferase (GOAT) | Apparent Km for octanoyl-CoA: 0.6 µM | Sf9 cell membranes expressing His10-GOAT | Radiometric assay | [24][25] |

| Apparent Km for proghrelin: 6 µM | Sf9 cell membranes expressing His10-GOAT | Radiometric assay | [24][25] | |

| Strong preference for n-hexanoyl-CoA over n-octanoyl-CoA | Recombinant GOAT | In vitro activity assay | [20] | |

| Long-chain acyl-CoA synthetase (lACS) | Turnover rate for hexanoic acid: 5.39 s-1 | Gordonia sp. strain NB4-1Y | Enzyme kinetics assay | [26] |

| Metazoan Fatty Acid Synthase (mFAS) | Enzymatic efficiency (kcat/Km) for C6 acyl-ACP: 24 ± 3 mM-1s-1 | Not specified | Fluorometric activity assay | [27] |

Experimental Protocols

The study of this compound and its metabolic roles requires robust and sensitive analytical methods. Below are detailed protocols for the quantification of this compound and the measurement of acyl-CoA synthetase activity.

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol is adapted from methods for the analysis of short- and medium-chain acyl-CoAs from biological samples.[12][28][29][30][31][32][33][34]

1. Sample Preparation and Extraction:

-

Tissue Samples:

-

Immediately freeze-clamp the excised tissue in liquid nitrogen to quench metabolic activity.[5]

-

Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.[5]

-

Weigh the frozen powder (~20-50 mg) into a pre-chilled tube.

-

Add a 20-fold excess (v/w) of ice-cold extraction solvent (e.g., acetonitrile (B52724)/isopropanol/water at a 3:1:1 v/v/v ratio).[5][12]

-

Include an internal standard, such as a stable isotope-labeled acyl-CoA, for accurate quantification.[5]

-

Vortex vigorously for 1 minute and incubate on ice for 10 minutes.[5]

-

Centrifuge at >14,000 x g for 10 minutes at 4°C.[5]

-

Carefully collect the supernatant containing the acyl-CoAs.[5]

-

Dry the supernatant in a vacuum concentrator (e.g., SpeedVac).[5]

-

-

Cell Samples:

-

Rapidly aspirate the culture medium and wash the cells with ice-cold PBS.

-

Quench metabolism by adding ice-cold extraction solvent directly to the culture plate.

-

Scrape the cells and collect the lysate.

-

Proceed with centrifugation and supernatant collection as described for tissue samples.

-

2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

-

Use a C18 SPE cartridge to remove interfering substances.[28]

-

Condition the cartridge with methanol, followed by water.[5]

-

Load the reconstituted sample onto the cartridge.[5]

-

Wash the cartridge with water to remove polar impurities.[5]

-

Elute the acyl-CoAs with a methanol/water solution.[5]

-

Dry the eluate under a stream of nitrogen or in a vacuum concentrator.[5]

3. LC-MS/MS Analysis:

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.[9]

-

Chromatography:

-

Use a C18 reversed-phase column for separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of an ion-pairing agent or acid) and an organic component (e.g., acetonitrile or methanol).

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive ion mode.[28]

-

Use multiple reaction monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transitions for this compound and the internal standard. A common fragmentation pattern for acyl-CoAs involves the loss of the phosphopantetheine group.[28]

-

-

Quantification:

-

Generate a standard curve using known concentrations of a this compound standard.

-

Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Protocol 2: Acyl-CoA Synthetase Activity Assay

This protocol is a general method for measuring the activity of enzymes that synthesize acyl-CoAs, such as this compound synthetase, and can be adapted from radiometric assays for long-chain acyl-CoA synthetases.[10][15] A non-radiometric, fluorometric assay is also commercially available.[35][36]

1. Radiometric Assay:

-

Reaction Mixture: Prepare a reaction buffer containing:

-

100 mM Tris-HCl (pH 7.4)

-

5 mM MgCl2

-

10 mM ATP

-

200 µM Coenzyme A

-

A known concentration of radiolabeled hexanoic acid (e.g., [14C]hexanoic acid) bound to fatty acid-free BSA.[10]

-

-

Enzyme Source: Use a cell lysate, tissue homogenate, or purified enzyme preparation.

-

Assay Procedure:

-

Add the enzyme source to the pre-warmed reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding an acidic solution (e.g., Dole's solution: isopropanol:heptane:H2SO4 at 40:10:1).[10]

-

-

Quantification:

-

Exploit the differential phase partitioning of the unreacted fatty acid (soluble in the organic phase) and the newly synthesized acyl-CoA (which remains in the aqueous phase).[10][15]

-

Measure the radioactivity in the aqueous phase using liquid scintillation counting.[10][15]

-

Calculate the enzyme activity based on the amount of radiolabeled this compound formed per unit time per amount of protein.

-

2. Fluorometric Assay (using a commercial kit, e.g., Abcam ab273315):

-

Principle: The assay measures the production of acyl-CoA through a series of coupled enzymatic reactions that generate a fluorescent product.[35][36]

-

Procedure:

-

Prepare samples (cell or tissue lysates) as per the kit's instructions.[35][37]

-

Prepare a standard curve using the provided standard.[35]

-

Add the sample and reaction mix to a 96-well plate.[35]

-

Incubate for the recommended time at the specified temperature.[35]

-

Measure the fluorescence at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[35]

-

Calculate the acyl-CoA synthetase activity based on the standard curve.[35]

-

Signaling Pathways and Logical Relationships

The involvement of this compound in cellular processes extends beyond intermediary metabolism. Its role as a substrate for ghrelin acylation provides a direct link to endocrine signaling. Furthermore, understanding the metabolic pathways in which it participates and the experimental procedures for its analysis can be clarified through diagrams.

Diagrams

References

- 1. Beta oxidation - Wikipedia [en.wikipedia.org]

- 2. microbenotes.com [microbenotes.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jackwestin.com [jackwestin.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Reverse β-oxidation pathways for efficient chemical production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The this compound precursor for cannabinoid biosynthesis is formed by an acyl-activating enzyme in Cannabis sativa trichomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The this compound precursor for cannabinoid biosynthesis is formed by an acyl-activating enzyme in Cannabis sativa trichomes - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 15. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Reactome | Synthesis, secretion, and deacylation of Ghrelin [reactome.org]

- 19. researchgate.net [researchgate.net]

- 20. Ghrelin O-acyltransferase (GOAT) has a preference for n-hexanoyl-CoA over n-octanoyl-CoA as an acyl donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Ghrelin O-Acyl Transferase: Bridging Ghrelin and Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Formation of N-(hexanoyl)ethanolamine, a novel phosphatidylethanolamine adduct, during the oxidation of erythrocyte membrane and low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pnas.org [pnas.org]

- 25. Ghrelin O-Acyltransferase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Enzyme Catalyzed Formation of CoA Adducts of Fluorinated Hexanoic Acid Analogues using a Long-Chain acyl-CoA Synthetase from Gordonia sp. Strain NB4-1Y - PMC [pmc.ncbi.nlm.nih.gov]

- 27. d-nb.info [d-nb.info]

- 28. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 29. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]

- 30. researchgate.net [researchgate.net]

- 31. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]

- 32. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 33. researchgate.net [researchgate.net]

- 34. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]

- 35. abcam.cn [abcam.cn]

- 36. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]

- 37. bioassaysys.com [bioassaysys.com]

Hexanoyl-CoA Biosynthesis in Cannabis sativa: A Technical Guide to the Gateway of Cannabinoid Production

Abstract: Hexanoyl-CoA is the essential short-chain fatty acyl-coenzyme A precursor for the biosynthesis of cannabinoids such as Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD) in Cannabis sativa. Its synthesis represents a critical control point in the metabolic pathway leading to the production of these pharmacologically active compounds. This technical guide provides an in-depth examination of the this compound biosynthesis pathway, focusing on the key enzymatic steps, precursor origins, and regulatory aspects. We present quantitative data, detailed experimental protocols derived from foundational research, and pathway visualizations to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Pivotal Role of this compound

The diverse array of cannabinoids produced by Cannabis sativa originates from a complex biosynthetic network primarily active within the glandular trichomes of the plant.[1][2] The carbon backbone of these molecules is derived from two primary precursors: geranyl diphosphate (B83284) (GPP) from the isoprenoid pathway and olivetolic acid (OA) from the polyketide pathway.[2][3] The formation of olivetolic acid, the polyketide nucleus of cannabinoids, is initiated by the condensation of one molecule of this compound with three molecules of malonyl-CoA.[2][4] Therefore, the availability of this compound is a direct prerequisite and a potential rate-limiting step for the entire cannabinoid production cascade.[5] This guide focuses specifically on the synthesis of this crucial starter unit.

The Core Biosynthetic Pathway: From Hexanoate (B1226103) to this compound

The direct precursor to this compound in the cannabinoid pathway is hexanoate (hexanoic acid).[1][5] The biosynthesis is a single-step activation reaction catalyzed by an acyl-activating enzyme (AAE), also known as a CoA ligase.[6]

The Primary Enzyme: Cannabis sativa Acyl-Activating Enzyme 1 (CsAAE1)

-

High Expression in Glandular Trichomes: Transcriptome analysis of isolated glandular trichomes, the primary sites of cannabinoid synthesis, revealed high transcript abundance of CsAAE1.[1]

-

Cytoplasmic Localization: While phylogenetic analysis suggests CsAAE1 is related to peroxisomal AAEs, it lacks a peroxisome targeting sequence (PTS1).[1] Experimental validation via fluorescent protein fusions in Nicotiana benthamiana confirmed its localization to the cytoplasm, which is consistent with the location of the downstream cannabinoid synthesis machinery.[1][2] It is hypothesized that CsAAE1 was recruited to the cannabinoid pathway through the evolutionary loss of its PTS1, redirecting it from the peroxisome to the cytoplasm.[1]

-

Substrate Specificity: In vitro assays using recombinant CsAAE1 protein demonstrated that it efficiently activates hexanoate to form this compound.[1][5] It also shows activity with other short- and medium-chain fatty acids.[1][6]

The enzymatic reaction catalyzed by CsAAE1 is as follows: Hexanoate + ATP + Coenzyme A → this compound + AMP + Pyrophosphate

A Peroxisomal Counterpart: CsAAE3

The Cannabis sativa genome also encodes for other AAEs, such as CsAAE3 .[1] This enzyme is localized to the peroxisome and can also activate a variety of fatty acids, including hexanoate.[1] However, its subcellular location suggests its primary role is likely in fatty acid β-oxidation within the peroxisome rather than directly supplying the cytoplasmic cannabinoid pathway.[5]

Origin of the Hexanoate Precursor

While CsAAE1 activates pre-existing hexanoate, the ultimate origin of this hexanoate starter unit is an area of ongoing investigation. Analysis of expressed sequence tags (ESTs) from trichomes points towards a pathway involving the breakdown of larger fatty acids, rather than de novo synthesis of the C6 chain.[1][4] The high abundance of transcripts for desaturases and lipoxygenases in trichomes suggests a model where unsaturated fatty acids, such as linoleic and alpha-linolenic acid, are oxygenated and subsequently cleaved to yield hexanoate.[1]

Quantitative Data

Quantitative analysis is crucial for understanding metabolic flux and identifying potential bottlenecks. The following tables summarize key data from the literature.

Table 1: this compound Concentration in Cannabis sativa Tissues [1][5]

| Tissue | This compound Concentration (pmol g⁻¹ fresh weight) |

|---|---|

| Female Hemp Flowers | 15.5 |

| Leaves | Lower than flowers |

| Stems | Lower than flowers |

| Roots | Lower than flowers |

Note: The concentration pattern of this compound parallels the accumulation of the final cannabinoid product, cannabidiolic acid (CBDA).[1]

Table 2: Kinetic and Biochemical Properties of CsAAE1 [6]

| Parameter | Value | Substrate/Condition |

|---|---|---|

| kcat | 2 sec⁻¹ | Hexanoate |

| Optimal Temperature | 40 °C | - |

| Regulation | Inhibited by high concentrations of CoA | - |

Table 3: Example Fatty Acid Profile of Cannabis sativa Seed Oil [7][8][9] This table provides context for the types of fatty acids available in the plant that could serve as precursors for hexanoate generation through breakdown pathways.

| Fatty Acid | Abbreviation | Typical Percentage Range (%) |

|---|---|---|

| Linoleic Acid (Omega-6) | C18:2 | 55 - 60 |

| Alpha-Linolenic Acid (Omega-3) | C18:3 | 16 - 22 |

| Oleic Acid | C18:1 | 17 - 19 |

| Palmitic Acid | C16:0 | - |

| Gamma-Linolenic Acid | C18:3 | 1 - 4 |

| Stearidonic Acid | C18:4 | 0 - 2 |

Experimental Protocols

The elucidation of the this compound pathway has relied on a combination of transcriptomics, biochemistry, and molecular biology techniques.

Protocol: Quantification of this compound via LC-MS/MS[1]

-

Tissue Homogenization: Fresh plant tissue (e.g., female flowers) is flash-frozen in liquid nitrogen and ground to a fine powder.

-

Extraction: Metabolites are extracted using an appropriate solvent system, often an acidified methanol/water mixture, on ice.

-

Centrifugation: The extract is centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet debris.

-

Solid-Phase Extraction (SPE): The supernatant is cleaned up using an SPE cartridge to enrich for acyl-CoAs.

-

LC-MS/MS Analysis: The purified extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is identified and quantified based on its retention time and specific mass-to-charge (m/z) transitions compared to an authentic standard.

Protocol: Workflow for CsAAE1 Identification and Characterization[1]

This workflow outlines the logical steps taken to identify the key enzyme.

Protocol: In Vitro Enzyme Assay for CsAAE1 Activity[1]

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0).

-

Add Components: To the buffer, add ATP, Coenzyme A, and the fatty acid substrate (e.g., hexanoate).

-

Initiate Reaction: Start the reaction by adding a known amount of purified recombinant CsAAE1 protein.

-

Incubation: Incubate the reaction at the optimal temperature (40°C) for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction, for example, by adding acid.

-

Analysis: Analyze the reaction products using LC-MS/MS to detect and quantify the formation of this compound.

Downstream Integration: The Path to Cannabinoids

Once synthesized in the cytoplasm, this compound enters the core cannabinoid pathway. It serves as the starter molecule for a type III polyketide synthase (PKS), often referred to as olivetol (B132274) synthase (OLS).[2][10] This enzyme, in conjunction with olivetolic acid cyclase (OAC), catalyzes the condensation of this compound with three molecules of malonyl-CoA to form olivetolic acid (OA).[2][10] OA is the first committed intermediate of the cannabinoid pathway, which is subsequently prenylated with GPP to form cannabigerolic acid (CBGA), the precursor to THCA, CBDA, and other cannabinoids.[2][11][12]

Conclusion

The biosynthesis of this compound, catalyzed predominantly by the cytoplasmic enzyme CsAAE1, is a foundational step in the production of cannabinoids in Cannabis sativa. Understanding the genetics, enzymology, and regulation of this reaction is paramount for any application aimed at metabolic engineering or optimization of cannabinoid yields. The data and protocols summarized in this guide provide a technical framework for researchers to further investigate this critical metabolic chokepoint, paving the way for advancements in cannabinoid-based drug development and biotechnology.

References

- 1. The this compound precursor for cannabinoid biosynthesis is formed by an acyl-activating enzyme in Cannabis sativa trichomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. uniprot.org [uniprot.org]

- 7. statperson.com [statperson.com]

- 8. An ideal fatty acid composition for human health: Hemp (Cannabis sativa L.) seed | Chemical Reports [syncsci.com]

- 9. researchgate.net [researchgate.net]

- 10. Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Profiling Cannabinoid Contents and Expression Levels of Corresponding Biosynthetic Genes in Commercial Cannabis (Cannabis sativa L.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Pivotal Role of Hexanoyl-CoA in Mitochondrial Fatty Acid β-Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexanoyl-CoA, a medium-chain acyl-CoA, occupies a central position in the catabolism of fatty acids through the mitochondrial β-oxidation pathway. As a key intermediate, its efficient processing is vital for cellular energy homeostasis. This technical guide provides an in-depth exploration of the role of this compound in fatty acid oxidation, detailing the enzymatic reactions it undergoes, the kinetics of the involved enzymes, and the intricate regulatory networks that govern its flux. This document serves as a comprehensive resource, offering detailed experimental protocols for the study of this pathway and visualizing the complex biological processes through signaling and workflow diagrams, intended to support research and therapeutic development in metabolic diseases.

Introduction

Mitochondrial fatty acid β-oxidation is a critical metabolic pathway responsible for the degradation of fatty acids to produce acetyl-CoA, NADH, and FADH2, which are subsequently utilized for ATP production. This compound, a six-carbon fatty acyl-CoA, is a key intermediate in the oxidation of both medium-chain fatty acids and as a product of the breakdown of longer-chain fatty acids. The metabolism of this compound is facilitated by a series of four enzymatic reactions. Deficiencies in the enzymes responsible for processing this compound and other medium-chain acyl-CoAs can lead to severe metabolic disorders, such as Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), highlighting the clinical significance of understanding this pathway. This guide will dissect the journey of this compound through the β-oxidation spiral and explore the signaling pathways that regulate this vital metabolic process.

The β-Oxidation of this compound: A Step-by-Step Enzymatic Cascade

The catabolism of this compound within the mitochondrial matrix proceeds through a cyclic sequence of four enzymatic reactions, each catalyzed by a specific enzyme with a preference for medium-chain length substrates.

Step 1: Dehydrogenation by Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

The initial step in the oxidation of this compound is its dehydrogenation to trans-2-hexenoyl-CoA. This reaction is catalyzed by Medium-Chain Acyl-CoA Dehydrogenase (MCAD), a flavoprotein that utilizes FAD as an electron acceptor.[1]

-

Reaction: this compound + FAD → trans-2-Hexenoyl-CoA + FADH₂

MCAD exhibits substrate specificity for acyl-CoAs with chain lengths from C4 to C12, with this compound being a preferred substrate.[2]

Step 2: Hydration by Enoyl-CoA Hydratase

The double bond of trans-2-hexenoyl-CoA is subsequently hydrated to form L-3-hydroxythis compound. This stereospecific hydration is catalyzed by enoyl-CoA hydratase (also known as crotonase).[3]

-

Reaction: trans-2-Hexenoyl-CoA + H₂O → L-3-Hydroxythis compound

This enzyme is highly efficient and can process a broad range of enoyl-CoA substrates.[3]

Step 3: Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenase

The hydroxyl group of L-3-hydroxythis compound is then oxidized to a keto group, yielding 3-ketothis compound. This NAD⁺-dependent dehydrogenation is catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HADH).[4] The enzyme has a preference for medium-chain substrates.[4]

-

Reaction: L-3-Hydroxythis compound + NAD⁺ → 3-Ketothis compound + NADH + H⁺

Step 4: Thiolytic Cleavage by β-Ketothiolase

The final step is the thiolytic cleavage of 3-ketothis compound by coenzyme A, which is catalyzed by β-ketothiolase (also known as 3-ketoacyl-CoA thiolase). This reaction releases a molecule of acetyl-CoA and a butyryl-CoA molecule, which is two carbons shorter than the initial this compound.[5][6]

-

Reaction: 3-Ketothis compound + CoA-SH → Butyryl-CoA + Acetyl-CoA

The resulting butyryl-CoA can then enter subsequent rounds of β-oxidation until it is completely converted to acetyl-CoA.

Quantitative Data on Enzyme Kinetics

The efficiency of this compound oxidation is determined by the kinetic parameters of the enzymes involved. The following table summarizes available kinetic data for the enzymes acting on C6 substrates.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Source |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | This compound | ~5-10 | Not widely reported | Human/Various |

| Enoyl-CoA Hydratase | trans-2-Hexenoyl-CoA | ~20-50 | High | Rat Liver |

| 3-Hydroxyacyl-CoA Dehydrogenase (HADH) | L-3-Hydroxythis compound | ~5 | ~150 | Pig Heart |

| β-Ketothiolase | 3-Ketothis compound | ~10-30 | Not widely reported | Various |

Note: Kinetic parameters can vary depending on the experimental conditions and the source of the enzyme.

Experimental Protocols

Accurate measurement of the enzymatic activities in the this compound oxidation pathway is crucial for research and diagnostics.

Assay for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity

Principle: The activity of MCAD is determined by monitoring the reduction of an artificial electron acceptor, ferrocenium (B1229745) hexafluorophosphate, spectrophotometrically. The reaction is initiated by the addition of this compound.

Methodology:

-

Reaction Mixture: Prepare a reaction buffer containing 100 mM HEPES-KOH (pH 7.6), 0.5 mM EDTA, and 200 µM ferrocenium hexafluorophosphate.

-

Enzyme Preparation: Use purified recombinant MCAD or mitochondrial extracts.

-

Assay Procedure:

-

Add the enzyme preparation to the reaction mixture in a cuvette and incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound to a final concentration of 100 µM.

-

Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of ferrocenium.

-

The rate of absorbance change is proportional to the MCAD activity.

-

Assay for Enoyl-CoA Hydratase Activity

Principle: The hydration of the double bond in trans-2-hexenoyl-CoA leads to a decrease in absorbance at 263 nm.[7]

Methodology:

-

Reaction Mixture: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0).[7]

-

Substrate: Prepare a stock solution of trans-2-hexenoyl-CoA.

-

Assay Procedure:

-

Add the enzyme sample to the reaction buffer in a quartz cuvette.

-

Initiate the reaction by adding trans-2-hexenoyl-CoA to a final concentration of 25 µM.[7]

-

Immediately monitor the decrease in absorbance at 263 nm at 30°C.[7]

-

The rate of decrease is proportional to the enoyl-CoA hydratase activity. The molar extinction coefficient for the enoyl-thioester bond is 6.7 x 10³ M⁻¹ cm⁻¹.[7]

-

Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

Principle: The activity of HADH can be measured in the reverse direction by monitoring the oxidation of NADH to NAD⁺, which results in a decrease in absorbance at 340 nm. A coupled assay system can also be used to measure the forward reaction.[8][9]

Methodology (Reverse Reaction):

-

Reaction Mixture: Prepare a reaction buffer containing 100 mM potassium phosphate (B84403) buffer (pH 7.3) and 0.1 mM NADH.[10]

-

Substrate: Use acetoacetyl-CoA as the substrate.

-

Assay Procedure:

Assay for β-Ketothiolase Activity

Principle: The thiolytic cleavage of a 3-ketoacyl-CoA substrate is monitored by the decrease in absorbance of the magnesium-complexed enolate form of the substrate at a specific wavelength.[5]

Methodology:

-

Reaction Mixture: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.1), 25 mM MgCl₂, and 0.2 mM Coenzyme A.

-

Substrate: Use 3-ketothis compound as the substrate.

-

Assay Procedure:

-

Combine all components except the enzyme in a cuvette and incubate at 30°C.

-

Initiate the reaction by adding the enzyme sample.

-

Monitor the decrease in absorbance at 303 nm.

-

The rate of absorbance decrease is proportional to the thiolase activity.

-

Quantification of this compound by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of this compound in biological samples.

Methodology:

-

Sample Preparation: Extract acyl-CoAs from mitochondrial preparations or cell lysates using a mixture of isopropanol (B130326) and an aqueous solution of acetic acid.

-

Internal Standard: Add a stable isotope-labeled internal standard (e.g., [¹³C₆]-hexanoyl-CoA) to the sample for accurate quantification.

-

LC Separation: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases, typically water with formic acid and acetonitrile (B52724) with formic acid.

-

MS/MS Detection: Use a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.

-

Quantification: Determine the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[11]

Visualization of Pathways and Workflows

Mitochondrial β-Oxidation of this compound

Caption: The enzymatic cascade of this compound β-oxidation.

Experimental Workflow for MCAD Activity Assay

Caption: Workflow for determining MCAD activity.

Regulatory Signaling Pathways of Fatty Acid Oxidation

Caption: Key signaling pathways regulating fatty acid oxidation.

Regulation of this compound Oxidation

The flux of this compound through the β-oxidation pathway is tightly regulated by the cell's energy status and hormonal signals. This regulation occurs at multiple levels, including substrate availability, allosteric control of enzymes, and transcriptional regulation of the genes encoding the β-oxidation enzymes.

Transcriptional Regulation by PPARα

Peroxisome proliferator-activated receptor-alpha (PPARα) is a nuclear receptor that functions as a major transcriptional regulator of genes involved in fatty acid metabolism.[12] Fatty acids, including medium-chain fatty acids like hexanoic acid, can act as ligands for PPARα.[13] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating their expression.[12] This includes key enzymes of β-oxidation such as MCAD and LCHAD, thus increasing the capacity of the cell to oxidize fatty acids.[14][15]

Energy Sensing by AMPK

AMP-activated protein kinase (AMPK) is a crucial energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio).[16][17] Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA.[18][19] Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports long-chain fatty acids into the mitochondria. By reducing malonyl-CoA levels, AMPK activation relieves the inhibition of CPT1, allowing for increased fatty acid uptake into the mitochondria and subsequent oxidation.[17] While medium-chain fatty acids like hexanoic acid can diffuse across the mitochondrial membranes independently of CPT1, the overall regulation of fatty acid flux by AMPK impacts the metabolic context in which this compound is oxidized.

Post-translational Modification by SIRT3

SIRT3 is a mitochondrial NAD⁺-dependent deacetylase that plays a critical role in regulating mitochondrial function, including fatty acid oxidation. SIRT3 deacetylates and activates several enzymes in the β-oxidation pathway, including long-chain acyl-CoA dehydrogenase (LCAD). By deacetylating these enzymes, SIRT3 enhances their activity, thereby promoting the breakdown of fatty acids. The activity of SIRT3 is linked to the cellular energy state through its dependence on NAD⁺.

Conclusion

This compound is a pivotal intermediate in mitochondrial fatty acid β-oxidation. Its metabolism is a well-orchestrated process involving a series of dedicated enzymes that are subject to intricate regulatory mechanisms. A thorough understanding of the kinetics, regulation, and experimental assessment of the enzymes that process this compound is fundamental for advancing our knowledge of cellular metabolism and for the development of therapeutic strategies for metabolic diseases. The data, protocols, and pathway visualizations provided in this guide offer a comprehensive resource for researchers and professionals dedicated to this field.

References

- 1. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pedworld.ch [pedworld.ch]

- 12. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Tissue specific expression of human fatty acid oxidation enzyme genes in late pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tissue specific expression of human fatty acid oxidation enzyme genes in late pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fatty acids stimulate AMP-activated protein kinase and enhance fatty acid oxidation in L6 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Chemical Properties of Hexanoyl-CoA

Audience: Researchers, scientists, and drug development professionals.

Abstract

Hexanoyl-CoA is a medium-chain fatty acyl-CoA thioester that serves as a critical intermediate in numerous metabolic pathways. As the activated form of hexanoic acid, it plays a central role in fatty acid metabolism, including both β-oxidation and biosynthesis. Furthermore, its function as a key precursor in the biosynthesis of pharmacologically significant compounds, such as cannabinoids, positions it as a molecule of substantial interest in biotechnology and drug development. This technical guide provides a comprehensive overview of the structure, chemical properties, and metabolic significance of this compound, supplemented with detailed experimental protocols and pathway visualizations to support advanced research and development.

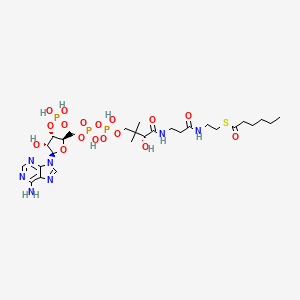

Molecular Structure and Chemical Identity

This compound, also known as Caproyl-CoA, is comprised of a hexanoyl group (a six-carbon acyl chain) linked to Coenzyme A via a high-energy thioester bond. The Coenzyme A moiety consists of an adenosine (B11128) 3'-phosphate 5'-diphosphate group, a pantothenic acid (Vitamin B5) unit, and a β-mercaptoethylamine residue, which provides the sulfhydryl group for the thioester linkage.

Chemical Identifiers:

-

IUPAC Name: S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexanethioate[1]

-

Molecular Formula: C₂₇H₄₆N₇O₁₇P₃S[1]

-

CAS Number: 5060-32-2[1]

-

Common Synonyms: Caproyl-CoA, Hexanoyl-coenzyme A, C6:0-CoA, n-hexanoyl-CoA[1][2]

Physicochemical and Quantitative Properties

The physicochemical properties of this compound are fundamental to its biological function and its handling in experimental settings. It is typically available as a solid sodium salt for laboratory use.

| Property | Value | Source(s) |

| Molecular Weight | 865.7 g/mol (Average) | [1][2] |

| Monoisotopic Weight | 865.188373307 Da | [3] |

| Physical State | Solid | [1][2] |

| Solubility | Slightly soluble in water; 10 mg/mL in PBS (pH 7.2); Partially soluble in ethanol | [2][3] |

| UV Maximum (λmax) | 258 nm | [2] |

| Storage Conditions | -20°C | [2] |

| Long-term Stability | ≥ 4 years at -20°C | [2] |

| pKa (Strongest Acidic) | ~0.82 - 0.83 | [4] |

Core Metabolic Pathways

This compound is a key node in cellular metabolism, primarily involved in energy production through fatty acid oxidation and as a building block in the synthesis of complex biomolecules.

Mitochondrial β-Oxidation

In the mitochondrial matrix, this compound undergoes β-oxidation to generate energy. This catabolic process sequentially shortens the acyl chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH₂.[5][6][7] The acetyl-CoA enters the citric acid cycle, while NADH and FADH₂ supply the electron transport chain, culminating in ATP synthesis.[6][8]

Caption: Mitochondrial β-oxidation of this compound.

Cannabinoid Biosynthesis Pathway

In organisms like Cannabis sativa, this compound serves as the essential starter unit for the biosynthesis of cannabinoids.[9][10] The enzyme olivetol (B132274) synthase, a type III polyketide synthase, catalyzes the condensation of one molecule of this compound with three molecules of malonyl-CoA.[11][12] The resulting polyketide is then cyclized by olivetolic acid cyclase to form olivetolic acid, the central precursor to major cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD).[12][13][14]

Caption: Biosynthesis of cannabinoids from this compound.

Experimental Protocols & Methodologies

Accurate synthesis, quantification, and use of this compound are crucial for metabolic research. The following sections outline established protocols.

Chemo-Enzymatic Synthesis of this compound

This protocol is adapted from methods for synthesizing CoA thioesters from free carboxylic acids.[15]

Objective: To synthesize this compound from hexanoic acid and Coenzyme A.

Principle: This two-step method involves the in-situ activation of hexanoic acid with 1,1'-Carbonyldiimidazole (CDI), followed by nucleophilic attack by the thiol group of Coenzyme A to form the thioester.

Materials:

-

Hexanoic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

Coenzyme A (free acid or lithium salt)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Bicarbonate (NaHCO₃) buffer (0.5 M, pH ~8.0)

-

HPLC system for purification and analysis

Procedure:

-

Activation: In a dry glass vial under an inert atmosphere (e.g., argon), dissolve hexanoic acid (1.2 equivalents) in anhydrous THF. Add CDI (1.1 equivalents) and stir at room temperature for 1 hour or until CO₂ evolution ceases. This forms the reactive hexanoyl-imidazole intermediate.

-

Thioesterification: In a separate vial, dissolve Coenzyme A (1 equivalent) in cold (4°C) 0.5 M NaHCO₃ buffer.

-

Reaction: Slowly add the activated hexanoyl-imidazole solution from Step 1 to the Coenzyme A solution. Maintain the reaction on ice and stir for 2-4 hours.

-

Purification: Purify the resulting this compound using reverse-phase HPLC. Use a C18 column with a gradient of acetonitrile (B52724) in a buffered aqueous mobile phase (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer).

-

Verification: Confirm the identity and purity of the collected fractions via LC-MS/MS, verifying the correct mass for this compound. Lyophilize the pure fractions for storage.

Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of acyl-CoAs from biological matrices.[16][17][18]

Objective: To quantify this compound levels in cell or tissue samples.

Procedure Outline:

-

Sample Preparation:

-

Flash-freeze biological samples in liquid nitrogen immediately upon collection to quench metabolic activity.

-

Homogenize the frozen sample in a cold extraction buffer, typically an acidic solution of acetonitrile/methanol/water (e.g., 2:2:1 v/v/v).[18] The acid helps to precipitate proteins and improve analyte stability.

-

Include an internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA like heptadecanoyl-CoA) in the extraction buffer for accurate quantification.[16]

-

Centrifuge the homogenate at high speed (e.g., >10,000 x g) at 4°C to pellet proteins and cell debris.

-

Collect the supernatant for analysis. Avoid solid-phase extraction unless necessary, as it can introduce variability.[17]

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase UHPLC column (e.g., C18) to separate this compound from other metabolites.[16][17] A gradient elution with mobile phases containing an ion-pairing agent or a buffer (e.g., ammonium formate) is typically employed.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Monitor specific precursor-to-product ion transitions for both this compound and the internal standard to ensure high specificity and sensitivity. The limit of detection can reach the low femtomole range.[16]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of a purified this compound standard.

-

Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Enzyme Assay: Polyketide Synthase (PKS) Activity

This protocol provides a framework for assaying the activity of olivetol synthase (OLS), which uses this compound as a substrate.[10]

Objective: To measure the conversion of this compound and Malonyl-CoA to polyketide products by a PKS enzyme.

Materials:

-

Purified PKS enzyme (e.g., recombinant OLS)

-

This compound stock solution

-

Malonyl-CoA stock solution

-

Reaction Buffer (e.g., 100 mM Potassium Phosphate, pH 7.0)

-

Reaction quenching solution (e.g., Methanol or Acetonitrile with formic acid)

-

HPLC or LC-MS system for product analysis

Procedure:

-

Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube on ice. A typical 40 µL reaction might contain:

-

Reaction Buffer

-

Purified PKS enzyme (e.g., 4 µg)

-

Malonyl-CoA (final concentration ~5 mM)

-

This compound (final concentration ~250 µM)

-

-

Control Reactions: Prepare parallel negative controls, such as a reaction with boiled (inactivated) enzyme or a reaction lacking one of the substrates (this compound or Malonyl-CoA).

-

Initiation and Incubation: Initiate the reaction by adding the final component (typically the enzyme or a substrate). Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a set time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding an equal volume of quenching solution (e.g., 40 µL of methanol). Vortex and centrifuge to pellet the precipitated protein.

-

Analysis: Analyze the supernatant by reverse-phase HPLC or LC-MS to separate and quantify the reaction products (e.g., olivetolic acid and potential byproducts).

Conclusion

This compound is a fundamentally important molecule whose study intersects cellular bioenergetics, lipid metabolism, and the biosynthesis of high-value natural products. A thorough understanding of its chemical properties and the application of robust experimental methodologies are essential for researchers aiming to manipulate metabolic pathways for therapeutic or biotechnological purposes. This guide provides the core knowledge base and practical frameworks required to facilitate such advanced scientific inquiry.

References

- 1. This compound | C27H46N7O17P3S | CID 449118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0002845) [hmdb.ca]

- 4. Showing Compound this compound (FDB023074) - FooDB [foodb.ca]

- 5. Biochemical Competition Makes Fatty-Acid β-Oxidation Vulnerable to Substrate Overload - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beta oxidation - Wikipedia [en.wikipedia.org]

- 7. microbenotes.com [microbenotes.com]

- 8. aocs.org [aocs.org]

- 9. The this compound precursor for cannabinoid biosynthesis is formed by an acyl-activating enzyme in Cannabis sativa trichomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 13. researchgate.net [researchgate.net]

- 14. AU2019242553A1 - Biosynthesis of olivetolic acid - Google Patents [patents.google.com]

- 15. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Crossroads of Metabolism: An In-depth Technical Guide to the Enzymes of the Hexanoyl-CoA Pathway

For Researchers, Scientists, and Drug Development Professionals

Hexanoyl-CoA stands as a critical intermediate in cellular metabolism, positioned at the intersection of fatty acid biosynthesis and catabolism. Its metabolic fate is governed by a cohort of specialized enzymes, the understanding of which is paramount for advancements in fields ranging from metabolic engineering to the development of novel therapeutics. This technical guide provides a comprehensive overview of the core enzymes involved in the this compound metabolic pathway, with a focus on quantitative data, detailed experimental methodologies, and the intricate regulatory networks that control its flux.

I. Biosynthesis of this compound and its Downstream Conversion

The de novo synthesis of this compound is a fundamental process in organisms that produce medium-chain fatty acids. A notable example is its role as a key precursor in the biosynthesis of cannabinoids in Cannabis sativa.

Key Enzymes in this compound Biosynthesis

The primary enzyme responsible for the activation of hexanoic acid to this compound is This compound Synthetase , also known as Acyl-Activating Enzyme 1 (AAE1) in Cannabis sativa (CsAAE1). This enzyme catalyzes the ATP-dependent formation of a thioester bond between coenzyme A and hexanoate (B1226103).

Downstream of this compound formation in the cannabinoid pathway are two crucial enzymes: Olivetol Synthase (Tetraketide Synthase, TKS) and Olivetolic Acid Cyclase (OAC) . TKS, a type III polyketide synthase, catalyzes the condensation of one molecule of this compound with three molecules of malonyl-CoA to produce a linear tetraketide intermediate.[1][2] Subsequently, OAC facilitates an intramolecular aldol (B89426) condensation to form olivetolic acid, the direct precursor to cannabinoids.[2][3]

Quantitative Data for Biosynthetic Enzymes

The following table summarizes the available kinetic parameters for the key enzymes in the this compound biosynthesis pathway, primarily focusing on the well-characterized enzymes from Cannabis sativa.

| Enzyme | Substrate | Km | kcat | Vmax | Optimal pH | Optimal Temperature | Inhibitors | Reference |

| CsAAE1 | Hexanoate | 3.7 µM | 2 s-1 | 6.8 pmol/sec/g | 9.0 | 40°C | High CoA concentrations | [4] |

| CoA | 0.26 µM | - | - | [4] | ||||

| Decanoate | 1.7 µM | 0.5 s-1 | 1.8 pmol/sec/g | [4] | ||||

| TKS | - | - | - | - | - | - | - | - |

| OAC | - | - | - | - | - | - | - | [5] |

Note: Detailed kinetic data for TKS and OAC are limited due to the instability of the tetraketide intermediate.[5] Assays are typically performed as coupled reactions.

Experimental Protocols: Biosynthesis

-

Gene Cloning and Expression: Codon-optimized synthetic genes for C. sativa AAE1, TKS, and OAC are cloned into a pET-based expression vector (e.g., pET-28a) with an N-terminal His6-tag.

-

Protein Expression: The expression plasmids are transformed into E. coli BL21(DE3) cells. Cultures are grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubated at 18°C for 16-20 hours.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 1 mg/mL lysozyme), and lysed by sonication.

-

Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing 20 mM imidazole, and the His-tagged protein is eluted with a buffer containing 250 mM imidazole.

-

Protein Dialysis and Storage: Eluted fractions containing the purified protein are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol). Protein concentration is determined, and the enzyme is stored at -80°C.[6]

-

Reaction Mixture: Prepare a 100 µL reaction mixture in 100 mM sodium phosphate (B84403) buffer (pH 7.0) containing 1 mM DTT.

-

Substrate Addition: Add this compound to a final concentration of 100 µM and malonyl-CoA to a final concentration of 500 µM.

-

Enzyme Addition: Add 2-5 µg of purified TKS and 2-5 µg of purified OAC to the reaction mixture. For a negative control, omit the OAC enzyme.

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding 10 µL of 20% (v/v) acetic acid.

-

Product Extraction and Analysis: Extract the products with ethyl acetate, evaporate the solvent, and redissolve the residue in a suitable solvent for analysis by HPLC or LC-MS.[7]

Visualization of the Cannabinoid Biosynthesis Pathway

Caption: Biosynthesis of cannabinoids from hexanoate.

II. Catabolism of this compound

The primary catabolic fate of this compound is through the mitochondrial fatty acid β-oxidation pathway. This process systematically shortens the fatty acyl chain, generating acetyl-CoA, NADH, and FADH2, which are subsequently utilized for energy production.

Key Enzymes in this compound Catabolism

The β-oxidation of this compound involves a cycle of four enzymatic reactions:

-

Medium-Chain Acyl-CoA Dehydrogenase (MCAD): This flavoenzyme catalyzes the initial dehydrogenation of this compound to trans-2-hexenoyl-CoA.

-

Enoyl-CoA Hydratase: This enzyme hydrates the double bond of trans-2-hexenoyl-CoA to form 3-hydroxythis compound.

-

3-Hydroxyacyl-CoA Dehydrogenase: This NAD+-dependent dehydrogenase oxidizes 3-hydroxythis compound to 3-ketothis compound.

-

Thiolase: This enzyme catalyzes the thiolytic cleavage of 3-ketothis compound by coenzyme A to yield acetyl-CoA and butyryl-CoA. Butyryl-CoA then re-enters the β-oxidation spiral for further degradation.

Quantitative Data for Catabolic Enzymes

| Enzyme | Substrate | Product | Cofactors | Reference |

| MCAD | This compound | trans-2-Hexenoyl-CoA | FAD | [9] |

| Enoyl-CoA Hydratase | trans-2-Hexenoyl-CoA | 3-Hydroxythis compound | - | |

| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxythis compound | 3-Ketothis compound | NAD+ | |

| Thiolase | 3-Ketothis compound | Acetyl-CoA + Butyryl-CoA | CoA |

Experimental Protocols: Catabolism

This assay is often used for the diagnosis of MCAD deficiency.

-

Cell Isolation: Isolate lymphocytes from a whole blood sample using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

Cell Lysis: Resuspend the lymphocyte pellet in a hypotonic lysis buffer and disrupt the cells by sonication or freeze-thawing.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.5), an electron acceptor (e.g., ferricenium hexafluorophosphate), and the substrate, this compound.

-

Reaction Initiation and Monitoring: Initiate the reaction by adding the cell lysate. Monitor the reduction of the electron acceptor spectrophotometrically at a specific wavelength over time.

-

Enzyme Activity Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the electron acceptor.[10]

Note: For more specific measurement of MCAD activity, alternative substrates like 3-phenylpropionyl-CoA may be used to minimize interference from other acyl-CoA dehydrogenases.[8]

This method provides a more physiologically relevant measure of the entire pathway's flux.

-

Cell Culture and Treatment: Culture relevant cells (e.g., hepatocytes, fibroblasts) under desired experimental conditions.

-

Radiolabeling: Incubate the cells with a radiolabeled fatty acid substrate, such as [1-14C]hexanoic acid.

-

Separation of Metabolites: After the incubation period, lyse the cells and separate the acid-soluble metabolites (including radiolabeled acetyl-CoA and other intermediates) from the unreacted fatty acid.

-

Scintillation Counting: Quantify the radioactivity in the acid-soluble fraction using a scintillation counter.

-

Calculation of β-Oxidation Rate: The rate of β-oxidation is determined from the amount of radioactivity incorporated into the acid-soluble metabolites over time.

Visualization of the this compound Catabolic Pathway

Caption: Catabolism of this compound via mitochondrial β-oxidation.

III. Regulation of the this compound Metabolic Pathway

The flux through the this compound metabolic pathway is tightly regulated at both the transcriptional and allosteric levels to meet the cell's metabolic demands.

Transcriptional Regulation

The expression of genes encoding enzymes in both the biosynthesis and catabolism of fatty acids is controlled by a network of transcription factors.

-

PPARs (Peroxisome Proliferator-Activated Receptors): These nuclear receptors are key regulators of lipid metabolism. PPARα, in particular, upregulates the expression of genes involved in fatty acid oxidation, including MCAD.

-

SREBPs (Sterol Regulatory Element-Binding Proteins): SREBP-1c is a major transcriptional activator of genes involved in fatty acid synthesis.

Allosteric Regulation

The activity of key enzymes is also modulated by the intracellular concentrations of various metabolites.

-

Feedback Inhibition: High concentrations of CoA can inhibit the activity of CsAAE1, regulating the entry of hexanoate into the cannabinoid pathway.[4]

-

Redox State: The activity of 3-hydroxyacyl-CoA dehydrogenase is sensitive to the NADH/NAD+ ratio. An increase in this ratio, indicative of a high energy state, will inhibit the enzyme and thus slow down β-oxidation.

-

Acetyl-CoA/CoA Ratio: A high acetyl-CoA to free CoA ratio can inhibit thiolase, the final enzyme in the β-oxidation cycle, thereby providing feedback regulation.

Visualization of Regulatory Networks

Caption: Transcriptional and allosteric regulation of this compound metabolism.

IV. Conclusion

The enzymes governing the metabolic pathway of this compound are central to cellular energy homeostasis and the production of specialized secondary metabolites. A thorough understanding of their kinetic properties, regulatory mechanisms, and the experimental methodologies used for their characterization is essential for researchers and professionals in the life sciences. This guide provides a foundational framework for further investigation into this critical metabolic nexus, with the potential to unlock new avenues for therapeutic intervention and biotechnological innovation.

References

- 1. Structure of the Cannabis sativa olivetol-producing enzyme reveals cyclization plasticity in type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure of the Cannabis sativa olivetol‐producing enzyme reveals cyclization plasticity in type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uniprot.org [uniprot.org]

- 5. Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Risk stratification by residual enzyme activity after newborn screening for medium-chain acyl-CoA dehyrogenase deficiency: data from a cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Personalised modelling of clinical heterogeneity between medium-chain acyl-CoA dehydrogenase patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neonatal screening for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency in The Netherlands: the importance of enzyme analysis to ascertain true MCAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Hexanoyl-CoA in Cannabinoid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the crucial role of hexanoyl-CoA as a foundational precursor in the biosynthesis of cannabinoids. We delve into the core enzymatic reactions, present quantitative data on enzyme kinetics and substrate concentrations, and provide detailed experimental protocols for the key assays involved in studying this pathway. Furthermore, this guide offers visualizations of the metabolic pathways and experimental workflows using Graphviz DOT language, offering a comprehensive resource for researchers in the field of cannabinoid science and drug development.

Introduction: The Genesis of Cannabinoids

The diverse array of cannabinoids, including the well-known psychoactive compound Δ⁹-tetrahydrocannabinol (THC) and the non-psychoactive cannabidiol (B1668261) (CBD), originate from a complex biosynthetic pathway within the glandular trichomes of Cannabis sativa.[1][2] This intricate process begins with the convergence of two primary metabolic routes: the polyketide pathway and the methylerythritol phosphate (B84403) (MEP) pathway. This compound, a short-chain fatty acyl-CoA, serves as the specific starter unit in the polyketide pathway, laying the molecular foundation for the characteristic resorcinolic acid core of cannabinoids.[1][3]

The Cannabinoid Biosynthetic Pathway: A Step-by-Step Enzymatic Cascade

The synthesis of the primary cannabinoid precursor, cannabigerolic acid (CBGA), from this compound is a multi-step enzymatic process.

Formation of this compound

The journey begins with the activation of hexanoic acid to this compound. This critical step is catalyzed by an acyl-activating enzyme (AAE). In Cannabis sativa, the enzyme primarily responsible for this conversion is CsAAE1 , a this compound synthetase.[1][3] This enzyme exhibits high transcript abundance in the glandular trichomes where cannabinoid synthesis occurs.[1] In female hemp flowers, this compound has been quantified at levels of 15.5 pmol per gram of fresh weight.[1]

The Polyketide Synthase Reaction: Building the Carbon Skeleton

Next, Tetraketide Synthase (TKS) , also referred to as Olivetol Synthase (OLS), orchestrates the condensation of one molecule of this compound with three molecules of malonyl-CoA.[4][5] This type III polyketide synthase catalyzes three successive decarboxylative Claisen condensation reactions to form a linear tetraketide intermediate, 3,5,7-trioxododecanoyl-CoA.[6][7]

Cyclization to Olivetolic Acid

The linear tetraketide intermediate is then cyclized to form olivetolic acid (OA), the resorcinolic acid core of cannabinoids. This crucial cyclization is catalyzed by Olivetolic Acid Cyclase (OAC) .[8][9] OAC performs an intramolecular C2-C7 aldol (B89426) condensation, a reaction that is unique in its retention of the carboxylate group.[6][9] In the absence of OAC, the tetraketide intermediate can spontaneously cyclize to form olivetol, the decarboxylated version of olivetolic acid, and other pyrone byproducts.[8][9]

Prenylation to Form CBGA

The final step in the formation of the "mother cannabinoid," cannabigerolic acid (CBGA), involves the prenylation of olivetolic acid. The enzyme geranylpyrophosphate:olivetolate geranyltransferase (GOT) catalyzes the attachment of a geranyl pyrophosphate (GPP) molecule, derived from the MEP pathway, to olivetolic acid.[2] CBGA then serves as the substrate for various cannabinoid synthases, such as THCA synthase and CBDA synthase, to produce the diverse array of cannabinoids found in the plant.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the initial stages of cannabinoid biosynthesis.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km | kcat | Reference(s) |

| C. sativa Acyl-Activating Enzyme 1 (CsAAE1) | Hexanoate | 3.7 µM | 2 s-1 | [10] |

| Decanoate | 1.7 µM | 0.5 s-1 | [10] | |

| CoA | 0.26 µM | - | [10] | |

| C. sativa Tetraketide Synthase (TKS) | This compound | Not extensively reported | < 0.02 s-1 | [4][5] |

| C. sativa Olivetolic Acid Cyclase (OAC) | Linear tetraketide-CoA | Not determined | Not determined | [8][11] |

Note: The kinetic parameters for OAC have not been determined due to the instability of its substrate, the linear tetraketide-CoA intermediate.[8][11]

Table 2: In Vivo and In Vitro Product Formation

| Condition | Product | Concentration (mg/L) | Reference(s) |

| In vivo (E. coli co-expressing TKS and OAC) | Olivetolic Acid | 14.8 ± 0.5 | [4] |

| Olivetol | 3.6 ± 0.9 | [4] | |

| In vivo (Yeast expressing TKS and OAC fed sodium hexanoate) | Olivetolic Acid | 0.48 | [8][11] |

| In vitro (TKS and OAC coupled assay) | Olivetolic Acid | Major Product | [4] |

| Olivetol | Minor Product | [4] | |

| HTAL (5-hydroxy-2-pentyl-4H-pyran-4-one) | Byproduct | [4] | |

| PDAL (3,5-dihydroxy-2-pentyl-4H-pyran-4-one) | Byproduct | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of cannabinoid biosynthesis from this compound.

Protocol for Recombinant Expression and Purification of TKS and OAC from E. coli

Vector Construction:

-

Synthesize the cDNAs for C. sativa TKS and OAC, codon-optimized for E. coli expression.

-

Clone the genes into a suitable expression vector (e.g., pET series) containing an N-terminal Hexa-histidine (6xHis) tag sequence.

Protein Expression:

-

Transform E. coli BL21(DE3) cells with the expression plasmids.

-

Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue to incubate the culture at a lower temperature, such as 18-20°C, for 16-20 hours to enhance the yield of soluble protein.[4]

Cell Lysis and Purification:

-

Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 5% glycerol, 2 mM DTT).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 16,000 x g for 30 minutes at 4°C to remove cell debris.

-

Purify the His-tagged proteins using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

-

Wash the resin with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

-

Elute the target proteins with a buffer containing a high concentration of imidazole.

-

Assess protein purity by SDS-PAGE and determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.[4][12]

Protocol for In Vitro Enzyme Assay for Olivetolic Acid Production

Reagents and Buffers:

-

Assay Buffer: 100 mM sodium phosphate buffer, pH 7.0, containing 1 mM DTT.[6]

-

Substrates: 10 mM stock solutions of this compound and malonyl-CoA in water.[6]

-

Enzymes: Purified recombinant TKS and OAC proteins.[6]

-

Stop Solution: 20% (v/v) Acetic Acid.[6]

Procedure:

-

Prepare a 100 µL reaction mixture in a microcentrifuge tube on ice.

-

Add the following components to the assay buffer:

-

1 µL this compound (final concentration: 100 µM)

-

5 µL Malonyl-CoA (final concentration: 500 µM)

-

2-5 µg of purified TKS

-

2-5 µg of purified OAC

-

-

For a negative control (TKS only), omit the OAC enzyme.[6]

-

Incubate the reaction mixture at 30°C for 1-2 hours.[6]

-

Stop the reaction by adding 10 µL of the stop solution.[6]

-

Extract the products by adding 200 µL of ethyl acetate (B1210297), vortexing vigorously, and centrifuging to separate the phases.[6]

-

Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness.[6]

-

Resuspend the dried extract in methanol (B129727) for analysis by HPLC or LC-MS/MS.

Protocol for LC-MS/MS for Cannabinoid Quantification

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the cannabinoids of interest (e.g., starting with 70% B, increasing to 95% B over 5-10 minutes).

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic cannabinoids.

-

Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

Quantification: Prepare a calibration curve using authentic standards of the cannabinoids of interest.

Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate the key pathways and workflows described in this guide.

Caption: The core biosynthetic pathway of cannabigerolic acid (CBGA) from hexanoic acid.

Caption: A typical experimental workflow for the in vitro study of olivetolic acid biosynthesis.

Conclusion

This compound stands as the essential entry point for the polyketide pathway that ultimately yields the vast and pharmacologically significant family of cannabinoids. A thorough understanding of the enzymatic machinery that converts this compound to olivetolic acid is paramount for the advancement of cannabinoid research, including the development of engineered biosynthetic systems for the production of specific cannabinoids and the exploration of novel therapeutic agents. This guide provides a foundational resource to aid researchers in these endeavors.

References

- 1. The this compound precursor for cannabinoid biosynthesis is formed by an acyl-activating enzyme in Cannabis sativa trichomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Structure of the Cannabis sativa olivetol‐producing enzyme reveals cyclization plasticity in type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 8. Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. uniprot.org [uniprot.org]

- 11. scribd.com [scribd.com]

- 12. benchchem.com [benchchem.com]

The Central Role of Hexanoyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Hexanoyl-CoA, a medium-chain fatty acyl-CoA, occupies a critical juncture in the mitochondrial beta-oxidation of fatty acids. Its efficient catabolism is paramount for energy homeostasis, particularly during periods of fasting. This technical guide provides an in-depth examination of the enzymatic steps involved in the degradation of this compound within the mitochondrial matrix. We will detail the kinetics of the key enzymes, present comprehensive experimental protocols for their analysis, and visualize the underlying biochemical pathways and workflows. This document is intended to serve as a comprehensive resource for researchers investigating fatty acid metabolism and its implications in health and disease, including inborn errors of metabolism such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.

Introduction: The Significance of this compound in Cellular Energetics

Mitochondrial beta-oxidation is the primary catabolic pathway for fatty acids, providing a significant source of cellular energy in the form of ATP.[1] This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA in each cycle.[2] this compound, a six-carbon saturated fatty acyl-CoA, is a key intermediate in the beta-oxidation of longer-chain fatty acids and is the initial substrate for the final turns of the beta-oxidation spiral for medium-chain fatty acids.[3] Its metabolism is therefore crucial for the complete oxidation of a wide range of dietary and stored fats.

The clinical relevance of this compound metabolism is underscored by genetic disorders such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an autosomal recessive inborn error of metabolism.[4] In MCADD, impaired activity of the enzyme responsible for the first step in this compound oxidation leads to the accumulation of medium-chain acylcarnitines and can result in life-threatening hypoketotic hypoglycemia, particularly during periods of illness or fasting.[4][5] A thorough understanding of the biochemical processes governing this compound degradation is therefore essential for the diagnosis and development of therapeutic strategies for such metabolic disorders.

The Enzymatic Cascade of this compound Beta-Oxidation

The mitochondrial beta-oxidation of this compound proceeds through one complete cycle of four enzymatic steps, yielding one molecule of butyryl-CoA, one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. The butyryl-CoA then undergoes a final round of beta-oxidation. The enzymes involved exhibit specificity for medium to short-chain acyl-CoAs.

Step 1: Dehydrogenation by Medium-Chain Acyl-CoA Dehydrogenase (MCAD)